

# Application Notes: Preparation and Use of EDTA Solutions in Molecular Biology

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## Compound of Interest

Compound Name: Ethylenediaminetetraacetic Acid

Cat. No.: B1671102

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## Introduction

**Ethylenediaminetetraacetic acid (EDTA)** is a chelating agent widely used in molecular biology to sequester divalent metal ions.[1] Its primary role is to protect nucleic acids from degradation by inactivating nucleases that require these ions for their activity.[2] This document provides a detailed protocol for the preparation of EDTA solutions and outlines its key applications in research and drug development.

## The Role of EDTA in Molecular Biology

EDTA's utility in molecular biology stems from its ability to bind divalent cations, most notably magnesium ( $Mg^{2+}$ ) and calcium ( $Ca^{2+}$ ). Many enzymes that can degrade DNA and RNA, such as DNases, require these ions as cofactors.[3] By chelating these metal ions, EDTA effectively inhibits the activity of these nucleases, thereby preserving the integrity of nucleic acid samples.[4][5] This property is crucial for various applications, including:

- **Nucleic Acid Extraction and Storage:** EDTA is a key component of buffers used for DNA and RNA extraction and long-term storage, such as TE (Tris-EDTA) buffer.[3][6]
- **Enzymatic Reactions:** It is used to stop enzymatic reactions that are dependent on divalent cations.[1]
- **Electrophoresis Buffers:** EDTA is a component of running buffers like TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) for agarose gel electrophoresis.[6]

- Cell Culture: In cell culture, trypsin-EDTA solutions are used to detach adherent cells by chelating the calcium and magnesium ions that mediate cell-to-cell adhesion.[4]

### Importance of pH

The pH of an EDTA solution is critical for both its solubility and its chelating efficacy. The disodium salt of EDTA, the form most commonly used in molecular biology, is poorly soluble in water at a neutral pH.[4] To fully dissolve EDTA, the pH of the solution must be adjusted to approximately 8.0 with a strong base like sodium hydroxide (NaOH).[1][2]

Furthermore, the chelating ability of EDTA is pH-dependent, increasing as the pH rises.[7][8] While a pH of 8.0 is standard for most molecular biology applications, studies have shown that for the preservation of high molecular weight DNA, EDTA solutions at pH 9 or 10 can be more effective.[7][9] The pKa of the fourth carboxyl group of EDTA is 10.34, meaning its capacity to chelate metal ions increases significantly between pH 8 and 10.[7][8]

### Grades of EDTA

For molecular biology applications, it is recommended to use "Molecular Biology Grade" EDTA.[10][11] This grade is certified to be free of contaminants such as DNases, RNases, and proteases, which could otherwise compromise experiments involving nucleic acids and proteins.

## Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of EDTA solutions. The most common form used is EDTA disodium salt dihydrate.

Parameter	Value	Reference
Compound	EDTA Disodium Salt Dihydrate	[10]
Chemical Formula	$C_{10}H_{14}N_2Na_2O_8 \cdot 2H_2O$	[10]
Molecular Weight	372.24 g/mol	[1][4][10]
Purity (Molecular Biology Grade)	≥99.0%	[11]
Stock Solution Concentration	0.5 M	[1][2]
Amount for 1 L of 0.5 M Stock	186.12 g	[1]
Typical Working Concentrations		
TE Buffer	1 mM	[3]
Low TE Buffer (for PCR)	0.1 mM	[3]
DNA Preservation	0.25 M	[7]

## Experimental Protocol: Preparation of 0.5 M EDTA Stock Solution (pH 8.0)

This protocol describes the preparation of 1 liter of a 0.5 M EDTA stock solution with a final pH of 8.0.

Materials and Reagents:

- EDTA disodium salt dihydrate ( $C_{10}H_{14}N_2Na_2O_8 \cdot 2H_2O$ ), Molecular Biology Grade
- Deionized or Milli-Q water
- Sodium hydroxide (NaOH) pellets or a 10 N NaOH solution
- 2-liter beaker or flask
- Graduated cylinder

- Magnetic stirrer and stir bar
- pH meter
- Autoclavable bottle

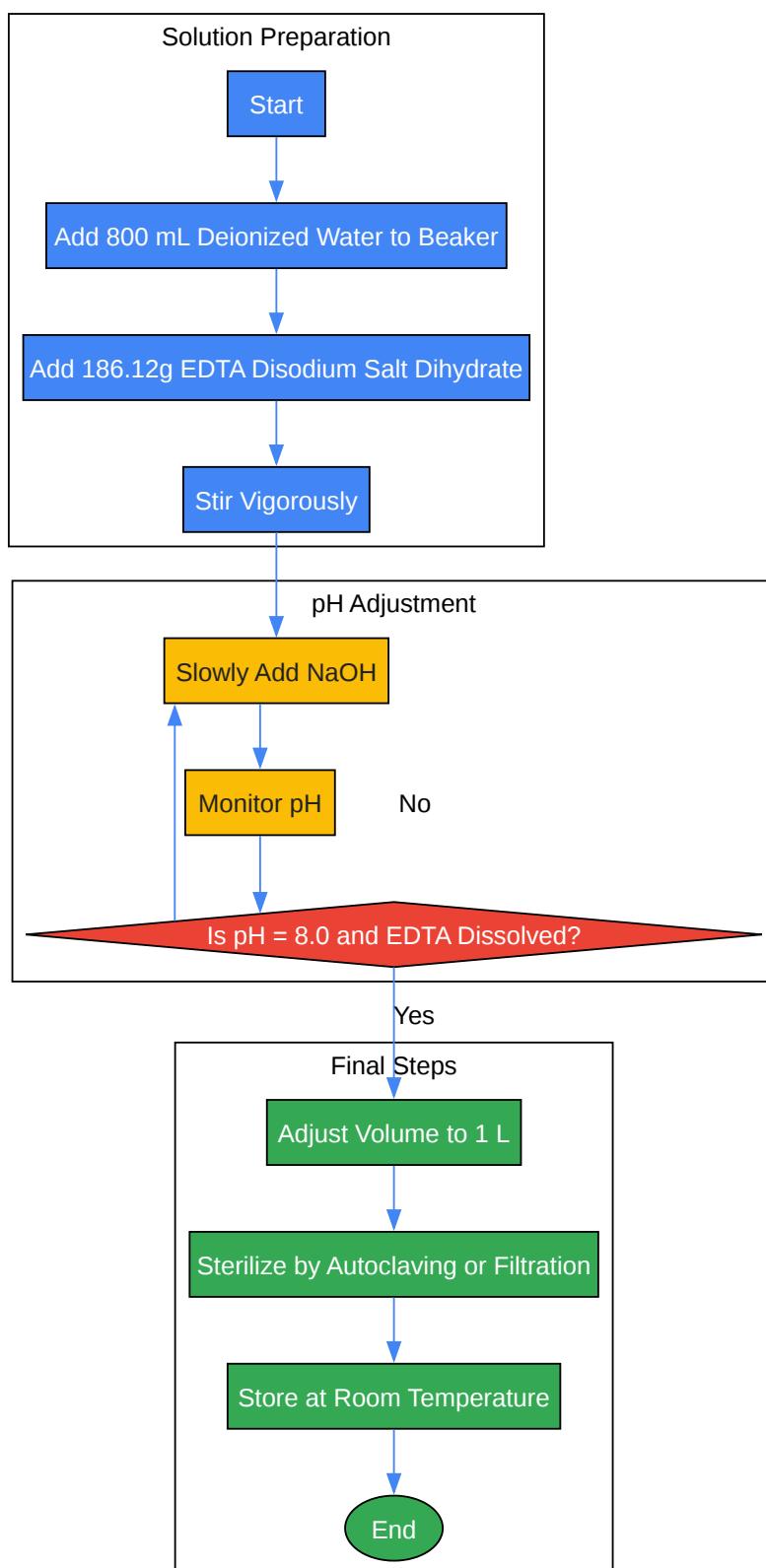
#### Procedure:

- Initial Preparation: Pour 800 mL of deionized water into a 2-liter beaker.<sup>[1]</sup> Do not fill to the final volume initially, as the volume will increase upon addition of solute and base.<sup>[1]</sup>
- Add EDTA: Weigh out 186.12 grams of EDTA disodium salt dihydrate and add it to the water.<sup>[1]</sup>
- Stir the Solution: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution vigorously. The EDTA will not dissolve at this point.
- Adjust pH: While stirring, begin to slowly add NaOH to the solution. You can use either solid NaOH pellets or a 10 N NaOH solution.<sup>[2][4]</sup> Monitor the pH of the solution continuously with a pH meter.
  - Note: Approximately 20 grams of NaOH pellets are required to adjust the pH of a 1-liter 0.5 M EDTA solution to 8.0.<sup>[1]</sup>
- Dissolution: As the pH of the solution approaches 8.0, the EDTA will begin to dissolve.<sup>[2]</sup> Continue to add NaOH dropwise (if using a solution) or one pellet at a time until the pH is exactly 8.0 and all the EDTA has dissolved. Be patient, as this process can take some time.<sup>[2]</sup> If the pH overshoots 8.0, you can adjust it back down with a few drops of concentrated HCl.<sup>[4]</sup>
- Final Volume Adjustment: Once the EDTA is completely dissolved and the pH is stable at 8.0, transfer the solution to a 1-liter graduated cylinder. Adjust the final volume to 1 liter with deionized water.<sup>[1]</sup>
- Sterilization: Transfer the solution to an autoclavable bottle and sterilize by autoclaving for 20 minutes at 15 psi on a liquid cycle.<sup>[2]</sup> Alternatively, the solution can be filter-sterilized using a 0.22  $\mu\text{m}$  filter.<sup>[4]</sup>

- Storage: Store the 0.5 M EDTA solution at room temperature.[\[2\]](#)

## Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing a 0.5 M EDTA solution.



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